Cas no 130687-56-8 (4-nitroso-1H-pyrazol-5-amine)

4-nitroso-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazol-3-amine, 4-nitroso-
- 4-nitroso-1H-pyrazol-5-amine
- SCHEMBL1884516
- EN300-84020
- 5-amino-4-hydroxyiminopyrazole
- 4-nitroso-5-aminopyrazole
- AKOS006351595
- 130687-56-8
-
- MDL: MFCD19215808
- インチ: InChI=1S/C3H4N4O/c4-3-2(7-8)1-5-6-3/h1H,(H3,4,5,6)
- InChIKey: VOTMIABKERSZFY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 112.03851076Da
- どういたいしつりょう: 112.03851076Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 95.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 84.1Ų
4-nitroso-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84020-0.25g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 0.25g |
$801.0 | 2023-09-02 | ||
Enamine | EN300-84020-2.5g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 2.5g |
$1707.0 | 2023-09-02 | ||
Enamine | EN300-84020-1.0g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 1.0g |
$871.0 | 2023-02-11 | ||
Enamine | EN300-84020-0.5g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 0.5g |
$836.0 | 2023-09-02 | ||
Enamine | EN300-84020-0.05g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 0.05g |
$732.0 | 2023-09-02 | ||
Enamine | EN300-84020-0.1g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 0.1g |
$767.0 | 2023-09-02 | ||
Enamine | EN300-84020-5g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 5g |
$2525.0 | 2023-09-02 | ||
Enamine | EN300-84020-1g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 1g |
$871.0 | 2023-09-02 | ||
Enamine | EN300-84020-10.0g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 10.0g |
$3746.0 | 2023-02-11 | ||
Enamine | EN300-84020-5.0g |
4-nitroso-1H-pyrazol-5-amine |
130687-56-8 | 5.0g |
$2525.0 | 2023-02-11 |
4-nitroso-1H-pyrazol-5-amine 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-nitroso-1H-pyrazol-5-amineに関する追加情報
4-Nitroso-1H-Pyrazol-5-amine: A Comprehensive Overview of CAS No. 130687-56-8
4-Nitroso-1H-pyrazol-5-amine (CAS No. 130687-56-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as 4-nitrosopyrazole-5-amine, is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the nitroso group (-NO) and the amino group (-NH2) in its structure imparts distinctive chemical and biological characteristics, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-nitroso-1H-pyrazol-5-amine consists of a pyrazole ring with a nitroso group attached to the 4-position and an amino group at the 5-position. This arrangement provides the molecule with high reactivity and the ability to participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and redox processes. These properties are crucial for its potential use in synthesizing more complex molecules and for its biological activity.
In recent years, extensive research has been conducted to explore the biological activities of 4-nitroso-1H-pyrazol-5-amine. One of the most promising areas of investigation is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. This makes it a potential candidate for treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 4-nitroso-1H-pyrazol-5-amine has also been studied for its antioxidant activity. The nitroso group can act as a radical scavenger, neutralizing reactive oxygen species (ROS) that can cause oxidative stress and cellular damage. This property is particularly relevant in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.
The pharmacokinetic profile of 4-nitroso-1H-pyrazol-5-amine has also been investigated to understand its behavior in biological systems. Studies have shown that it has good oral bioavailability and can be effectively absorbed into the bloodstream. Additionally, it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development into drug formulations.
In the context of drug discovery, 4-nitroso-1H-pyrazol-5-amine serves as a valuable scaffold for the design and synthesis of new compounds with enhanced biological activities. Researchers have used this compound as a starting point to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. For example, modifications to the pyrazole ring or the substitution of functional groups have led to the discovery of compounds with enhanced anti-inflammatory and antioxidant activities.
The synthesis of 4-nitroso-1H-pyrazol-5-amine involves several steps, including the formation of the pyrazole ring and the introduction of the nitroso and amino groups. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common method involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by nitrosation to introduce the nitroso group and subsequent reduction to form the amino group.
The safety profile of 4-nitroso-1H-pyrazol-5-amine is an important consideration in its development as a therapeutic agent. Preclinical studies have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully evaluate its safety in humans.
In conclusion, 4-nitroso-1H-pyrazol-5-amine (CAS No. 130687-56-8) is a promising compound with diverse biological activities, including anti-inflammatory and antioxidant properties. Its unique chemical structure makes it a valuable scaffold for drug discovery and development. Ongoing research continues to uncover new applications and potential therapeutic uses for this compound, highlighting its significance in the field of medicinal chemistry.
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